(3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJUSJZLDFBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)SC)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 2,4 Dimethylphenyl Methyl Sulfane and Analogous Sulfanes
Direct C-S Bond Formation Strategies
The direct formation of the aryl-sulfur bond is a primary strategy for synthesizing aryl sulfanes. This can be achieved through classical nucleophilic substitution or more modern metal-catalyzed coupling reactions, each offering distinct advantages in terms of scope, efficiency, and functional group tolerance.
Nucleophilic Substitution Reactions Involving Thiolates and Halogenated Aromatics
Nucleophilic aromatic substitution (SNAr) represents a fundamental method for forming C-S bonds. uky.edu This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a sulfur-based nucleophile, like a thiolate. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring; the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.org
For the synthesis of compounds analogous to (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane, a common approach involves reacting a substituted thiophenol with an activated haloarene. For instance, the S-arylation of 2,4-dimethylthiophenol has been successfully carried out with activated haloarenes like 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene. google.com In this scenario, the nitro group acts as the necessary activating group to facilitate the substitution. The general mechanism involves the attack of the thiolate on the carbon atom bearing the leaving group, forming a stabilized intermediate known as a Meisenheimer complex, which then expels the leaving group to yield the final aryl sulfide (B99878) product. wikipedia.org
While effective, traditional SNAr methods can be limited by the need for harsh reaction conditions and a restricted substrate scope, often being inefficient without strong electronic activation of the aromatic ring. nih.gov
Metal-Catalyzed Coupling Reactions for Sulfane Linkage Formation
To overcome the limitations of SNAr reactions, transition metal-catalyzed cross-coupling reactions have become the most prevalent and versatile methods for constructing C-S bonds. nih.gov Catalysts based on palladium, copper, and nickel are widely used to couple aryl halides or pseudohalides with thiols or their derivatives. nih.govresearchgate.netuu.nlrsc.org These methods generally offer milder reaction conditions, broader substrate scope, and greater tolerance for various functional groups. nih.gov
Palladium-Catalyzed Reactions: Pioneered by Migita and significantly advanced by researchers like Buchwald, palladium-catalyzed thioetherification is a powerful tool for C-S bond formation. nih.govresearchgate.net These reactions typically employ a palladium precursor and a phosphine (B1218219) ligand to facilitate the coupling of an aryl halide (or triflate) with a thiol. The choice of ligand is critical to prevent catalyst poisoning by the sulfur compounds, which can form stable complexes with the metal center and inhibit catalytic activity. nih.gov
Copper-Catalyzed Reactions: Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type condensations, provide an economical alternative to palladium. Modern protocols have been developed that use simple copper salts, such as copper(I) iodide (CuI), and can sometimes be performed without the need for specialized ligands. uu.nl These methods have proven effective for coupling aryl iodides with thiophenols under relatively mild conditions. uu.nl
Nickel-Catalyzed Reactions: Nickel-based catalysts have also emerged as effective systems for C-S bond formation. nih.gov They can be used to couple arylsulfonyl chlorides with aryl iodides, using a reducing agent like manganese, to produce unsymmetrical aryl sulfides in high yields. rsc.org
The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the aryl halide to the metal center, coordination of the thiolate, and reductive elimination to form the C-S bond and regenerate the active catalyst.
Table 1: Comparison of Metal Catalysts for C-S Coupling Reactions
| Catalyst System | Common Substrates | Key Features |
| Palladium | Aryl chlorides, bromides, iodides, triflates + Thiols | High efficiency, broad functional group tolerance, requires specific phosphine ligands. researchgate.net |
| Copper | Aryl iodides + Thiols | Inexpensive, can be ligand-free, mild reaction conditions. uu.nl |
| Nickel | Arylsulfonyl chlorides + Aryl iodides | Utilizes readily available starting materials, employs a reducing agent. rsc.org |
Stereoselective Fluorination Approaches
Introducing a fluorine atom onto a molecule can be achieved at various stages of a synthesis. The following sections describe methods where fluorination is a key step in forming the final product, either by modifying a sulfoxide (B87167) precursor or by direct fluorination of a sulfur-containing molecule.
Utilization of Deoxygenative Fluorination Reagents (e.g., DAST-Pummerer Type Reactions)
The fluoro-Pummerer rearrangement is a powerful method for synthesizing α-fluoro thioethers from the corresponding sulfoxides. researchgate.net This reaction is a variation of the classic Pummerer rearrangement, where an alkyl sulfoxide rearranges to an α-acyloxy thioether in the presence of an acid anhydride. wikipedia.orgsynarchive.com In the fluoro-Pummerer variant, a deoxygenative fluorinating reagent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, is used in place of the anhydride. orgsyn.orgresearchgate.net
The reaction is initiated by the activation of the sulfoxide oxygen by the fluorinating reagent. This is followed by elimination to form a highly electrophilic thionium (B1214772) ion intermediate. Subsequent attack by a fluoride (B91410) ion at the α-carbon results in the formation of the α-fluoro thioether. orgsyn.org
It is important to note that this methodology introduces a fluorine atom at the position adjacent (alpha) to the sulfur atom. Therefore, for a substrate like methyl (2,4-dimethylphenyl) sulfoxide, the fluoro-Pummerer reaction would yield (2,4-dimethylphenyl)(fluoromethyl)sulfane, rather than the target compound where fluorine is on the aromatic ring. This method is thus primarily used for synthesizing analogous sulfanes with fluorine on the alkyl side-chain. researchgate.netorgsyn.org
Table 2: Common Deoxygenative Fluorination Reagents
| Reagent | Chemical Name | Key Characteristics |
| DAST | Diethylaminosulfur trifluoride | Widely used but can be thermally unstable. commonorganicchemistry.comsci-hub.se |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable than DAST with similar or superior reactivity. commonorganicchemistry.comsci-hub.se |
| PhenoFluor | N,N'-(Chloromethylene)dipiperidine-based reagent | Offers a better safety profile and high chemoselectivity. nih.gov |
Electrophilic Fluorination of Sulfur-Stabilized Anions and Related Precursors
Electrophilic fluorination is an alternative strategy that employs reagents containing an N-F bond, which act as a source of an electrophilic fluorine atom ("F+"). wikipedia.org Reagents such as Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commercially available, stable, and widely used for this purpose. researchgate.netchemicalbook.com
This method can be applied in two main ways for the synthesis of fluorinated sulfanes:
Fluorination of Sulfur-Stabilized Anions: A carbon atom alpha to a sulfur atom can be deprotonated using a strong base to form a sulfur-stabilized carbanion. This nucleophilic anion can then react with an electrophilic fluorinating agent like NFSI to introduce a fluorine atom at the α-position. nih.gov Similar to the fluoro-Pummerer reaction, this approach leads to α-fluoro thioethers and would not be a direct route to the ring-fluorinated target compound.
Electrophilic Aromatic Fluorination: The aromatic ring of an aryl sulfane can be directly fluorinated using an electrophilic fluorine source. The methylthio (-SMe) group is an activating ortho-, para-director in electrophilic aromatic substitution. For a precursor like (2,4-dimethylphenyl)(methyl)sulfane, the positions ortho (position 6) and para (position 4) to the methylthio group are already substituted. This steric and electronic environment makes direct electrophilic fluorination to achieve the desired 3-fluoro isomer challenging, as substitution at the meta position (position 3) is generally disfavored. Therefore, this approach is more suitable for synthesizing other isomers or analogs where the substitution pattern aligns with the directing effects of the sulfane group.
Chemical Transformation from Related Sulfane Precursors
A third major synthetic strategy involves the chemical modification of a closely related sulfane precursor that already contains the core atomic framework. This can include oxidation or reduction of the sulfur center or transformation of another functional group on the aromatic ring.
A common transformation is the reduction of a sulfoxide to a sulfane. If a synthetic route provides efficient access to methyl (3-fluoro-2,4-dimethylphenyl) sulfoxide, this intermediate can be readily reduced to the target sulfane, this compound. A variety of reagents are effective for this reduction, including phosphorus-based reagents or systems like trifluoroacetic anhydride/sodium iodide.
Conversely, the oxidation of thiols or sulfanes to sulfoxides is also a key transformation. For example, enantioenriched aryl methyl sulfoxides can be prepared from thiols via diastereoselective oxidation to a sulfinate ester, followed by reaction with a Grignard reagent. chemicalpapers.com While this produces a sulfoxide, the underlying principle of transforming one sulfur oxidation state to another is a cornerstone of sulfane chemistry.
Another powerful approach is the transformation of a different functional group on the aromatic ring into the desired fluorine atom. For instance, a synthetic route could be designed to produce 3-amino-2,4-dimethylphenyl)(methyl)sulfane. The amino group could then be converted to a fluorine atom via the Balz-Schiemann reaction, which involves the formation of a diazonium salt followed by thermal decomposition in the presence of a tetrafluoroborate (B81430) anion. This late-stage fluorination can be a highly effective strategy for accessing specific isomers that are difficult to obtain through direct C-F bond formation.
Modification of Aromatic Substituents (e.g., Reduction of Nitro Groups, Sandmeyer Reactions)
A primary strategy for introducing the methylthio- group onto the aromatic ring involves the transformation of an amino group via a diazonium salt intermediate, a process known as the Sandmeyer reaction. rsc.orgmdpi.com This reaction is a cornerstone in aromatic chemistry, allowing for the conversion of an aryl amine into a wide array of functional groups, including thioethers. rsc.org The process begins with the diazotization of a primary aryl amine, such as 3-fluoro-2,4-dimethylaniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be treated with a sulfur nucleophile, often in the presence of a copper(I) catalyst, to yield the corresponding aryl methyl sulfane. google.com
Another significant pathway begins with a nitro-substituted aromatic compound. The nitro group can be reduced to an amine, which then serves as a precursor for the Sandmeyer reaction as described above. Alternatively, in a process known as nitro-sulfinate reductive coupling, nitroarenes can be coupled with aryl sulfinates under reducing conditions (e.g., with sodium bisulfite) to form sulfonamides, demonstrating the versatility of nitroarenes as starting materials for sulfur-containing compounds. nih.gov More direct methods involve the palladium-catalyzed denitrative coupling of nitroarenes with various partners, highlighting the potential for C-S bond formation by displacing the nitro group. acs.org
Table 1: Illustrative Conditions for Nitroarene C-S Coupling
Click to view data
| Nitroarene Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Yield (%) |
|---|---|---|---|---|
| 2-Nitrobenzoic Acid | 1-Octanethiol | Pd(OAc)₂, CuCO₃·Cu(OH)₂, KF | Aryl Alkyl Sulfide | 82 |
| 2-Nitrobenzoic Acid | 1-Decanethiol | Pd(OAc)₂, CuCO₃·Cu(OH)₂, KF | Aryl Alkyl Sulfide | 85 |
| 2-Nitrobenzoic Acid | Thiophenol | Pd(OAc)₂, CuCO₃·Cu(OH)₂, KF | Diaryl Sulfide | 75 |
| 4-Nitrotoluene | S,S-Diphenylsulfoximine | Pd(acac)₂, BrettPhos, K₃PO₄ | N-Aryl Sulfoximine | 52 |
This table presents data for analogous C-S bond-forming reactions starting from nitroarenes, as reported in related literature. acs.orgnus.edu.sg
Oxidation-Reduction Chemistry at the Sulfur Center
The sulfur atom in this compound can exist in higher oxidation states, namely as a sulfoxide or a sulfone. The controlled oxidation of the sulfane is a fundamental transformation. A common and environmentally benign method for this oxidation is the use of hydrogen peroxide (H₂O₂), often in a solvent like glacial acetic acid. nih.gov This system allows for the selective conversion of sulfides to sulfoxides under mild, transition-metal-free conditions. nih.gov Further oxidation to the sulfone can be achieved by adjusting reaction conditions, such as increasing the temperature or using a different catalytic system. researchgate.netresearchgate.net For instance, using carboxylated multi-walled carbon nanotubes as a catalyst with H₂O₂ under solvent-free conditions can selectively yield sulfones. rsc.org
Conversely, the reduction of aryl methyl sulfoxides back to the corresponding sulfane is a crucial deoxygenation reaction. A variety of reagents have been developed for this purpose. A notably mild and efficient method involves the use of oxalyl chloride with an alcohol (like isopropanol) and a tertiary amine base at low temperatures. google.com This system generates a chlorosulfonium salt in situ, which is then reduced. mdpi.com Other effective systems include reagents like aluminum-nickel(II) chloride (Al-NiCl₂·6H₂O) and niobium(V) chloride/indium. semanticscholar.orgresearchgate.net
Table 2: Oxidation of Various Sulfides to Sulfoxides using H₂O₂
Click to view data
| Sulfide Substrate | Reaction Time (min) | Yield (%) |
|---|---|---|
| Methyl phenyl sulfide | 80 | >99 |
| Di-p-tolyl sulfide | 50 | 98 |
| Dibenzyl sulfide | 35 | 99 |
| Diallyl sulfide | 48 | 95 |
| Phenyl benzyl (B1604629) sulfide | 50 | 99 |
| Methyl p-tolyl sulfide | 60 | >99 |
| Tetrahydrothiophene | 26 | 98 |
Data adapted from a study on the selective oxidation of sulfides using 30% H₂O₂ in glacial acetic acid at room temperature. nih.govresearchgate.net
Table 3: Reduction of Various Sulfoxides to Sulfides
Click to view data
| Sulfoxide Substrate | Reagents | Yield (%) |
|---|---|---|
| Methyl phenyl sulfoxide | (COCl)₂, IPA, Et₃N | 96 |
| Dibenzyl sulfoxide | (COCl)₂, IPA, Et₃N | 99 |
| (R)-Methyl p-tolyl sulfoxide | (COCl)₂, IPA, Et₃N | 97 |
| Di-p-tolyl sulfoxide | (COCl)₂, IPA, Et₃N | 98 |
Data based on a general method for sulfoxide reduction using oxalyl chloride, isopropyl alcohol (IPA), and triethylamine (B128534) (Et₃N) in THF at -78 °C. google.com
Synthesis of Substituted (Fluoro-dimethylphenyl)(methyl)sulfane Derivatives
The synthesis of derivatives of the target compound allows for the exploration of structure-activity relationships and the development of new chemical entities. Key strategies include the introduction of additional substituents onto the aromatic ring.
Regioselective Synthesis of Bromo-Fluorinated Analogues
The introduction of a bromine atom at a specific position on the aromatic ring of a fluoro-dimethylphenyl sulfane requires careful control of reaction conditions to achieve high regioselectivity. Electrophilic aromatic bromination is the most common method for this transformation. The directing effects of the existing substituents (fluoro, two methyl groups, and the methylthio group) will determine the position of bromination. Reagents such as N-bromosuccinimide (NBS) are frequently used, often in conjunction with a catalyst or a specific solvent system to control the selectivity. nih.govresearchgate.net For example, the bromination of activated aromatic compounds with NBS in an ionic liquid can provide high yields of monobrominated products. researchgate.net The choice of solvent and promoter can be critical; studies on benzanilides have shown that regioselectivity can be switched between ortho and para positions by changing from a palladium-based promoter to a hexafluoroisopropanol (HFIP)-catalyzed system. mdpi.com For a substrate like 1,4-dimethoxy-2,3-dimethylbenzene, which shares a similar substitution pattern, bromination with NBS can be directed to either the aromatic ring or the benzylic positions depending on the initiator and solvent used. st-andrews.ac.uk
Table 4: Examples of Regioselective Aromatic Bromination with NBS
Click to view data
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Anisole | NBS, MeCN, rt | 4-Bromoanisole | 96 |
| 4-Fluoro-N-methyl-N-phenylbenzamide | NBS, Pd(OAc)₂, TFA/TFAA, rt | N-(2-bromophenyl)-4-fluoro-N-methylbenzamide | 70 |
| 4-Fluoro-N-methyl-N-phenylbenzamide | NBS, TFAA, HFIP, 90 °C | N-(4-bromophenyl)-4-fluoro-N-methylbenzamide | 83 |
| 1,4-Dimethoxy-2,3-dimethylbenzene | NBS, AIBN, CCl₄, reflux | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | 85 |
This table illustrates the regioselectivity of NBS bromination under various conditions on analogous aromatic systems. nih.govmdpi.comst-andrews.ac.uk
Introduction of Trifluoromethoxy-Substituted Alkyl Sulfanes
The trifluoromethoxy (OCF₃) group is highly valued in medicinal chemistry for its unique electronic properties and high lipophilicity. nih.gov The synthesis of aryl sulfanes bearing an OCF₃ group typically involves multi-step sequences, as direct trifluoromethoxylation is challenging. A common approach starts with a corresponding phenol (B47542). nih.gov The phenol is first converted into an intermediate such as a xanthate. nih.govresearchgate.net This is followed by an oxidative desulfurization-fluorination reaction. Reagents such as XtalFluor-E in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) have been successfully employed for this transformation, converting xanthates into aryl trifluoromethyl ethers under mild conditions. mdpi.comresearchgate.net The resulting trifluoromethoxy-substituted aromatic can then be further functionalized to introduce the methylthio group, or the sequence can be reversed, starting with a phenol already containing the sulfide moiety.
Table 5: Synthesis of Aryl Trifluoromethyl Ethers from Phenols via Xanthate Intermediates
Click to view data
| Phenol Substrate | Xanthate Yield (%) | OCF₃ Ether Yield (%) |
|---|---|---|
| 4-Cyanophenol | 94 | 82 |
| 4-Acetylphenol | 96 | 76 |
| 4-Bromophenol | 95 | 80 |
| 3-Methoxyphenol | 96 | 84 |
| 4-(Phenyl)phenol | 93 | 75 |
| 2-Naphthol | 95 | 78 |
Data adapted from a two-step procedure involving the formation of a xanthate from a phenol, followed by reaction with XtalFluor-E and NFSI to yield the aryl trifluoromethyl ether. nih.gov
Reactivity and Mechanistic Investigations of 3 Fluoro 2,4 Dimethylphenyl Methyl Sulfane
Chemical Transformations at the Sulfur Atom
The sulfur atom in (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane is a key site of reactivity, readily undergoing oxidation and alkylation to form a variety of derivatives.
Controlled Oxidation to Sulfoxides and Sulfones
The thioether moiety can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone under controlled conditions. The outcome of the reaction is highly dependent on the choice of oxidant and the stoichiometry employed. Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) are effective for this transformation. researchgate.netresearchgate.net
Stepwise oxidation allows for the isolation of the sulfoxide. Typically, using one equivalent of an oxidant like m-CPBA at low temperatures results in the formation of (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfoxide. rsc.orgorganic-chemistry.org Further oxidation to the sulfone, (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfone, can be achieved by employing an excess of the oxidizing agent or by using more powerful oxidation systems. organic-chemistry.orgmdpi.com The chemoselectivity of sulfide (B99878) oxidation can be finely tuned by adjusting reaction temperatures and the specific catalyst system used. researchgate.netorganic-chemistry.org
| Oxidizing System | Equivalents | Typical Product | Reference Conditions |
|---|---|---|---|
| m-CPBA | ~1.0 | Sulfoxide | CH₂Cl₂, 0 °C to r.t. |
| m-CPBA | >2.0 | Sulfone | CH₂Cl₂, r.t. to reflux |
| H₂O₂ | ~1.1 | Sulfoxide | AcOH or Ti-catalyst |
| H₂O₂ | Excess | Sulfone | AcOH, heat |
| Oxone® | >2.0 | Sulfone | MeOH/H₂O, r.t. |
Formation and Reactivity of Sulfonium (B1226848) Salts
The nucleophilic sulfur atom of this compound can react with various electrophiles, such as alkyl halides, to form tertiary sulfonium salts. These salts are versatile intermediates in organic synthesis. For instance, the reaction with methyl iodide would yield (3-fluoro-2,4-dimethylphenyl)dimethylsulfonium iodide.
The formation of these salts enhances the leaving group ability of the sulfur moiety and activates the adjacent methyl group for deprotonation. Treatment of the sulfonium salt with a strong base can generate a sulfur ylide, a reactive species capable of participating in a range of carbon-carbon bond-forming reactions, including the Johnson-Corey-Chaykovsky reaction with aldehydes and ketones to form epoxides. Recent research has focused on the synthesis and application of novel fluorinated sulfonium salts as reagents for carbene transfer reactions. acs.orgscispace.com
| Electrophile (R-X) | Resulting Sulfonium Cation |
|---|---|
| Methyl iodide (CH₃I) | [(3-Fluoro-2,4-dimethylphenyl)(CH₃)₂S]⁺ |
| Ethyl bromide (CH₃CH₂Br) | [(3-Fluoro-2,4-dimethylphenyl)(CH₃)(CH₂CH₃)S]⁺ |
| Benzyl (B1604629) bromide (BnBr) | [(3-Fluoro-2,4-dimethylphenyl)(CH₃)(Bn)S]⁺ |
| Allyl chloride (CH₂=CHCH₂Cl) | [(3-Fluoro-2,4-dimethylphenyl)(CH₃)(CH₂CH=CH₂)S]⁺ |
Reactions Involving the Aromatic Ring System
The substitution pattern on the aromatic ring dictates its reactivity towards both electrophilic and nucleophilic attack.
Influence of Fluorine and Methyl Substituents on Electrophilic and Nucleophilic Aromatic Substitutions
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this compound are governed by the cumulative electronic and steric effects of the four substituents. pressbooks.pub
Directing Effects : All three types of substituents—methyl, methylthio, and fluoro—are ortho, para-directors. libretexts.orgorganicchemistrytutor.com The available positions for substitution are C5 and C6. The directing effects can be analyzed as follows:
Position C5 : This position is ortho to the 4-methyl group and meta to the 2-methyl, 3-fluoro, and 1-methylthio groups.
Position C6 : This position is ortho to the 1-methylthio group and the 3-fluoro group (via resonance), and para to the 2-methyl group.
Considering the powerful ortho, para-directing nature of the -SCH₃ and -CH₃ groups, substitution is strongly favored at the C6 position, which benefits from the directing influence of three of the four substituents.
Conversely, nucleophilic aromatic substitution (SNAr) is highly unlikely on this substrate. SNAr requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. This ring is substituted with electron-donating groups, which destabilize such an intermediate, thus disfavoring the SNAr pathway.
Metal-Catalyzed C-H Functionalization of Substituted Aryl Rings
Transition metal-catalyzed C-H functionalization has become a powerful tool for forging new C-C and C-heteroatom bonds directly from C-H bonds. youtube.com In many cases, a directing group is used to achieve site-selectivity. nih.govnih.gov The sulfur atom of the methylthio group in this compound can act as a Lewis basic site to coordinate with a transition metal catalyst, such as palladium or rhodium. rsc.org
This coordination would direct the functionalization to one of the ortho C-H bonds. The C2 position is blocked by a methyl group, leaving the C-H bond at the C6 position as the sole target for directed C-H activation. researchgate.net This strategy could enable the selective introduction of various functional groups (e.g., aryl, alkyl, or heteroatom groups) at the C6 position, a transformation that is difficult to achieve through classical electrophilic substitution. nih.govrsc.orgdntb.gov.ua
Stereochemical Control and Diastereoselectivity in Reactions
The introduction of chirality and the control of diastereoselectivity are crucial aspects of modern synthetic chemistry. For this compound, the primary route to introducing a stereocenter involves the sulfur atom.
Asymmetric oxidation of the prochiral thioether to a chiral sulfoxide can be accomplished using chiral oxidizing agents or metal complexes with chiral ligands. libretexts.orgresearchgate.netacs.org This creates a stereogenic center at the sulfur atom, yielding enantiomerically enriched (R)- or (S)-(3-Fluoro-2,4-dimethylphenyl)(methyl)sulfoxide.
The presence of this chiral sulfoxide, in combination with the fluorine substituent, can significantly influence the diastereoselectivity of subsequent reactions. The fluorine atom can exert stereoelectronic effects, such as through dipole-dipole interactions or hyperconjugation, which can bias the trajectory of an approaching reagent. rsc.org Research has shown that fluorine substitution can lead to unusual reversals in diastereoselection, a phenomenon termed "fluorine-induced diastereodivergence". nih.govrsc.org For example, in an alkylation reaction at the carbon alpha to the sulfoxide, the existing chirality at the sulfur and the electronic influence of the fluorine-substituted ring would work in concert to control the formation of a new stereocenter, potentially leading to high diastereoselectivity.
Investigation of Fluorine's Electronic and Steric Effects on Reaction Pathways
The fluorine atom at the 3-position of this compound profoundly influences its reactivity through a combination of electronic and steric effects. Electronically, fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack, a key step in many reaction pathways involving this compound. Concurrently, fluorine can exhibit a weaker, electron-donating mesomeric effect (+M) through its lone pairs of electrons, which can partially offset the inductive effect. However, in the case of fluorine, the inductive effect is generally dominant.
The methyl groups at the 2- and 4-positions introduce both steric hindrance and electronic effects. The ortho-methyl group, in particular, can sterically hinder the approach of reactants to the adjacent fluorine and sulfur substituents. This "ortho effect" can influence the regioselectivity of reactions, potentially directing incoming groups to less sterically crowded positions. Electronically, methyl groups are weakly electron-donating (+I), which can slightly counteract the deactivating effect of the fluorine atom on the aromatic ring.
The interplay of these effects is crucial in determining the preferred reaction pathways. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the strong inductive effect of the fluorine atom is expected to activate the ring towards nucleophilic attack. The position of the fluorine atom, meta to the methylthio group, means its deactivating influence is felt throughout the ring, potentially facilitating substitution at other positions if a suitable leaving group were present.
Table 1: Comparison of Electronic Effects of Substituents
| Substituent | Inductive Effect | Mesomeric Effect | Overall Effect on Aromatic Ring |
| -F | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating |
| -CH₃ | Weakly Electron-Donating (+I) | Hyperconjugation (+M) | Activating |
| -SCH₃ | Weakly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Activating |
This table presents generalized electronic effects of the individual substituents.
Mechanistic Studies of Nucleophilic Additions Involving Fluorinated Sulfur-Containing Carbanions
A potential reaction pathway for this compound involves the formation of a carbanion. Deprotonation of the methyl group attached to the sulfur atom would generate a fluorinated sulfur-containing carbanion. The stability and subsequent reactivity of this carbanion are of significant mechanistic interest.
The presence of the fluorine atom on the aromatic ring is expected to have a stabilizing effect on the carbanion through its electron-withdrawing inductive effect. This stabilization would facilitate the formation of the carbanion. However, the fluorine atom can also exhibit a destabilizing effect due to repulsion between its lone pairs and the negative charge on the adjacent carbanion, a phenomenon known as the α-effect in some fluorinated carbanions.
Once formed, this nucleophilic carbanion can participate in various addition reactions. For example, it could add to carbonyl compounds in an aldol-type reaction or undergo Michael addition to α,β-unsaturated systems. Mechanistic studies of such reactions would focus on the stereoselectivity and regioselectivity of the addition, which would be influenced by the steric bulk of the fluorinated aromatic group and any coordinating effects of the fluorine and sulfur atoms. Isotopic labeling studies and computational modeling would be valuable tools in elucidating the precise transition states and intermediates involved in these nucleophilic addition pathways.
Reaction Kinetics and Thermodynamics
Analysis of Rate-Determining Steps and Activation Energies
The kinetics of reactions involving this compound are intrinsically linked to the mechanistic pathways. In the context of a hypothetical SNAr reaction where a leaving group is present on the ring, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.
The activation energy (Ea) for this step is influenced by the electronic properties of the substituents. The electron-withdrawing fluorine atom is expected to lower the activation energy for the formation of the negatively charged Meisenheimer complex by stabilizing the developing negative charge. Conversely, the electron-donating methyl groups would slightly increase the activation energy.
Kinetic studies, such as monitoring reaction rates at different temperatures, would allow for the experimental determination of the activation energy. The Arrhenius equation (k = Ae-Ea/RT) relates the rate constant (k) to the activation energy and temperature. By plotting ln(k) against 1/T, the activation energy can be calculated from the slope of the line.
Table 2: Representative Activation Energies for SNAr Reactions of Analogous Fluorinated Aromatic Compounds
| Reactant | Nucleophile | Solvent | Activation Energy (kJ/mol) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 45.2 |
| 1-Fluoro-4-nitrobenzene | Methoxide | Methanol | 68.5 |
| 4-Fluoro-3-nitrotoluene | Piperidine | DMSO | 55.0 |
Data presented are for analogous systems to illustrate the typical range of activation energies in SNAr reactions of fluorinated aromatics.
Thermodynamic Stabilities of Intermediates and Products
Table 3: Calculated Relative Stabilities of Meisenheimer Intermediates for a Hypothetical SNAr Reaction
| Position of Nucleophilic Attack | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
| Carbon bearing Fluorine | 0 (Reference) | Strong stabilization by fluorine's -I effect. |
| Carbon ortho to Fluorine | +5.2 | Less effective stabilization by fluorine. |
| Carbon para to Fluorine | +3.8 | Moderate stabilization by fluorine. |
These are hypothetical calculated values for a model SNAr reaction on a related system to illustrate the thermodynamic principles.
Spectroscopic Data for this compound Remains Elusive in Public Databases
A comprehensive search for the spectroscopic characterization and structural elucidation data of the chemical compound this compound has yielded no specific experimental or theoretical results. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy profiles, publicly accessible scientific databases and literature appear to contain no detailed information for this particular molecule.
The investigation aimed to gather data across various spectroscopic techniques to provide a detailed analysis of the compound's structure. This included searches for Proton Nuclear Magnetic Resonance (¹H NMR) data to define the chemical environments of its methyl and aromatic protons, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to delineate its carbon skeleton. Furthermore, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) data was sought to determine the chemical shift of the fluorine atom, a key feature of the molecule. Information on advanced 2D NMR techniques such as COSY, HSQC, and HMBC, which are instrumental in confirming connectivity and final structural assignments, was also part of the extensive search.
In the realm of vibrational spectroscopy, the search extended to Fourier Transform Infrared (FT-IR) spectroscopy data, which is crucial for identifying the functional groups and characteristic vibrations of the molecule.
Unfortunately, no specific spectral data, including chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), or vibrational frequencies in reciprocal centimeters (cm⁻¹), could be located for this compound. Consequently, the creation of detailed data tables and an in-depth analysis as per the requested outline is not possible at this time.
Further research or de novo spectral acquisition would be necessary to characterize this compound and provide the scientifically accurate information required for a thorough spectroscopic analysis.
Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2,4 Dimethylphenyl Methyl Sulfane
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrations and Conformational Analysis
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, which are sensitive to its structure and conformation. For (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups and aromatic framework.
Key vibrational modes anticipated in the Raman spectrum include:
C-S Stretching: The carbon-sulfur bond vibration typically appears in the 600-800 cm⁻¹ region. The exact position of this peak can provide insight into the conformation of the methylsulfane group relative to the aromatic ring.
Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. The C=C stretching vibrations of the aromatic ring are expected between 1550 and 1600 cm⁻¹. researchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the ring, are also expected and are often sensitive to the substitution pattern.
C-F Stretching: The carbon-fluorine stretching vibration is typically observed in the 1000-1300 cm⁻¹ range.
C-H Vibrations: Aromatic C-H stretching modes are found above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups on the ring and the one on the sulfur atom would appear in the 2850-3000 cm⁻¹ region.
Conformational analysis can be performed by examining shifts in the position and intensity of Raman bands, particularly the C-S stretching and skeletal modes of the ring, under different conditions. These shifts can indicate changes in the dihedral angle between the plane of the aromatic ring and the C-S-C plane of the methylsulfane group.
Table 1: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃ Groups |
| Aromatic C=C Stretch | 1550 - 1600 | Aromatic Ring |
| C-F Stretch | 1000 - 1300 | Aryl-Fluoride |
| C-S Stretch | 600 - 800 | Aryl-Sulfide |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, the molecular formula is C₉H₁₁FS. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions.
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ³²S). This precise measurement is critical for confirming the identity of the compound.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁FS |
| Calculated Exact Mass ([M]⁺) | 170.0565 |
The presence of sulfur, with its characteristic isotopic pattern (³²S ≈ 95%, ³⁴S ≈ 4.2%), would result in an observable M+2 peak in the mass spectrum with an intensity of approximately 4.2% relative to the molecular ion peak, further confirming the presence of a single sulfur atom.
In mass spectrometry, the molecular ion can break apart into smaller fragments. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the structure. For this compound, several key fragmentation pathways can be predicted based on its structure.
Common fragmentation patterns for aryl sulfides include:
Loss of a Methyl Radical: A primary fragmentation event is often the cleavage of the S-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would produce a stable fragment ion [M-15]⁺.
Loss of the Thio-methyl Radical: Cleavage of the aryl-S bond can lead to the loss of the •SCH₃ radical (47 Da), resulting in a [M-47]⁺ fragment corresponding to the fluorodimethylphenyl cation.
Cleavage of the Aromatic Ring: Further fragmentation of the aromatic ring structure can also occur, leading to a complex pattern of lower mass ions.
Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. raco.catnih.gov
Table 3: Predicted Key Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure | Mass Loss (Da) |
|---|---|---|
| [M]⁺ | [C₉H₁₁FS]⁺ | 0 |
| [M-15]⁺ | [C₈H₈FS]⁺ | 15 |
| [M-47]⁺ | [C₈H₈F]⁺ | 47 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.
A single crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the substitution pattern on the aromatic ring and reveal the molecule's preferred conformation in the solid state. A key conformational parameter is the torsion angle defined by the C(aryl)-C(aryl)-S-C(methyl) atoms, which describes the orientation of the methylsulfane group with respect to the phenyl ring.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of weak interactions are expected to play a role. The presence of a fluorine atom allows for the possibility of C-H···F hydrogen bonds. researchgate.net Furthermore, the aromatic ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. rsc.orgrsc.org The sulfur atom can also act as a weak hydrogen bond acceptor. Analyzing these interactions is crucial for understanding the supramolecular chemistry of the compound and its physical properties, such as melting point and solubility. nih.gov
Computational and Theoretical Chemistry Studies of 3 Fluoro 2,4 Dimethylphenyl Methyl Sulfane
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the fundamental properties of a molecule at the electronic level. These theoretical methods can predict molecular structure, stability, and reactivity.
Geometry Optimization and Conformational Analysis (e.g., using DFT)
A thorough computational study would begin with geometry optimization to find the most stable three-dimensional structure of (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane. Density Functional Theory (DFT) is a common and effective method for this purpose. The analysis would involve exploring different possible conformations, particularly concerning the orientation of the methylsulfane group relative to the phenyl ring, to identify the global minimum energy conformer. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated and presented in a data table.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Characterization)
Analysis of the electronic structure provides insights into the molecule's reactivity and electronic properties. This involves characterizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity. A detailed analysis would describe the spatial distribution and character of these orbitals to predict regions of electron donation and acceptance.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is used to study charge distribution, intramolecular interactions, and the nature of chemical bonds. fluorine1.ru This analysis would provide a detailed picture of electron delocalization from filled bonding orbitals to empty antibonding orbitals, indicating hyperconjugative interactions that contribute to the molecule's stability. It would also determine the hybridization of atomic orbitals, offering a deeper understanding of the bonding within the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.netuni-muenchen.de The map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net An MEP map for this compound would identify the most likely sites for chemical reactions.
Spectroscopic Property Prediction and Simulation
Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of compounds.
Computational NMR Chemical Shift Prediction (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts. worktribe.comnih.gov By performing GIAO calculations, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. worktribe.comnih.gov Comparing these predicted chemical shifts with experimental data is a powerful method for confirming molecular structure. The predicted values for each unique nucleus would be compiled into a data table.
Simulated Vibrational Spectra (FT-IR, Raman) for Comparison with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (both Infrared and Raman) of molecules. nih.gov These simulations provide a theoretical basis for the assignment of experimental vibrational bands and offer a deeper understanding of the molecular structure and bonding. nih.gov
The process begins with the geometry optimization of the this compound molecule to find its most stable conformation (a minimum on the potential energy surface). Following optimization, vibrational frequency calculations are performed. These calculations yield a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity.
The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. To improve the agreement with experimental data, the computed frequencies are typically scaled using empirical scale factors. nih.gov
A hypothetical comparison between scaled theoretical and experimental vibrational frequencies for key functional groups of this compound is presented in the table below. Such a comparison allows for the confident assignment of experimentally observed spectral peaks to specific molecular vibrations.
| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 | 3080, 3050 |
| C-H stretch (methyl) | 2980-2920 | 2960, 2925 |
| C=C stretch (aromatic) | 1600-1450 | 1590, 1480 |
| C-F stretch | 1250-1150 | 1220 |
| C-S stretch | 750-650 | 710 |
This table is illustrative and contains hypothetical data to demonstrate the application of the method.
By analyzing the simulated spectra, researchers can gain insights into how substitutions (fluoro and dimethyl groups) on the phenyl ring influence the vibrational modes of the parent thioanisole (B89551) molecule.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption and Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to study the electronic excited states of molecules. researchgate.net It allows for the simulation of UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. researchgate.net
For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help in understanding the nature of the electronic transitions involved, such as π→π* or n→π* transitions. The calculations are typically performed on the optimized ground-state geometry of the molecule.
The results from a TD-DFT calculation can be summarized in a table that lists the calculated excitation energies, oscillator strengths, and the dominant molecular orbital contributions to each transition. This information is crucial for interpreting experimental UV-Vis spectra.
| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | 4.50 | 275 | 0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 5.15 | 240 | 0.08 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 5.80 | 213 | 0.32 | HOMO → LUMO+1 (π→π*) |
This table is illustrative and contains hypothetical data to demonstrate the application of the method.
Analysis of the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can reveal how the fluoro, dimethyl, and methylthio substituents influence the electronic structure and the nature of the electronic excitations.
Reaction Mechanism Modeling
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products.
Identification and Characterization of Transition States
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. rowansci.com Locating and characterizing the TS is fundamental to understanding the kinetics and mechanism of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation at the sulfur atom, computational methods can be used to find the geometry of the transition states.
Various algorithms are available to optimize the structure of a transition state. Once a candidate TS structure is located, a frequency calculation must be performed to verify it. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rowansci.com The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction.
Potential Energy Surface Scans and Reaction Pathway Elucidation
To map out a reaction pathway, potential energy surface (PES) scans can be performed. uni-muenchen.de This involves systematically changing a specific geometric parameter, such as a bond length or an angle that is believed to be critical to the reaction (the reaction coordinate), and optimizing the remaining degrees of freedom at each step. readthedocs.io
For instance, in a hypothetical S-methylation reaction involving a nucleophile attacking the methyl group of this compound, a PES scan could be performed by varying the distance between the nucleophile and the methyl carbon. The resulting energy profile would show the energy changes as the reaction progresses from reactants to products, ideally passing through the transition state. uni-muenchen.de Such scans are invaluable for visualizing the reaction pathway and identifying key intermediates and transition states. umn.edunih.gov
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time, providing insights into bulk properties and intermolecular interactions.
Study of Solvent Effects and Solution-Phase Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Molecular dynamics simulations can explicitly model the solvent molecules surrounding this compound, allowing for the study of its solvation structure and dynamics in different media.
In an MD simulation, the forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated over time to track the trajectory of each atom. By analyzing these trajectories, properties such as radial distribution functions can be calculated. These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute, providing a detailed picture of the solvation shell.
MD simulations can also be used to calculate thermodynamic properties like the free energy of solvation, which is crucial for understanding solubility and reaction thermodynamics in solution. These simulations offer a dynamic and detailed view of how the solute interacts with the surrounding solvent molecules through forces like van der Waals interactions and electrostatic interactions.
Computational Modeling of Interactions with Other Chemical Species or Surfaces
A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused on the interactions of this compound with other chemical species or surfaces. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating intermolecular interactions, research explicitly detailing these aspects for this particular compound is not present in the surveyed databases.
Computational studies on analogous, simpler molecules, such as the parent compound thioanisole, have been performed to understand rotational isomerism and electronic properties. researchgate.net These types of analyses often involve calculations of interaction energies, investigation of non-covalent interactions, and the use of methods like Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative effects. researchgate.net However, without specific studies on this compound, any discussion of its interaction profile remains speculative.
Therefore, detailed research findings and data tables concerning the computational modeling of interactions for this compound cannot be provided at this time.
Advanced Applications and Materials Science Perspectives
Role as Chemical Building Blocks and Synthetic Intermediates
The strategic placement of fluoro, methyl, and methylthio substituents on the phenyl ring endows (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane with significant potential as a precursor and intermediate in the synthesis of more complex molecules.
Precursors for Complex Organic Molecule Synthesis
Organofluorine compounds are crucial in the development of pharmaceuticals, agrochemicals, and other bioactive molecules due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The subject compound serves as a valuable scaffold that can be elaborated into more complex structures. The presence of the methylthio group offers a handle for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which are themselves important functional groups in medicinal chemistry. The aromatic ring can undergo various electrophilic and nucleophilic substitution reactions, guided by the directing effects of the existing substituents, allowing for the introduction of additional functionalities.
The general synthetic utility of fluorinated aromatic sulfides as precursors is well-established. They can participate in a variety of coupling reactions, and the specific substitution pattern of this compound could be leveraged to create sterically hindered and electronically tuned environments in the target molecules.
Integration into Multi-Step Synthetic Strategies
In the context of multi-step organic synthesis, intermediates like this compound are pivotal. Its structure is amenable to sequential, regioselective modifications. For instance, the methylthio group can be converted into a leaving group, facilitating cross-coupling reactions. Alternatively, the aromatic ring can be functionalized prior to modification of the sulfur-containing moiety. This modular approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures. The interplay of the electronic effects of the fluorine atom and the steric hindrance from the methyl groups can be strategically exploited to control the outcome of synthetic transformations.
Potential in Functional Materials Design
The incorporation of fluorine into materials can lead to enhanced thermal stability, chemical resistance, and unique optical and electronic properties. This compound represents a potential monomer or precursor for the synthesis of novel functional materials.
Incorporation into Fluorinated Polymeric Materials
Fluorinated polymers are known for their high performance in demanding applications. While there is no specific data on the use of this compound in polymerization, its structure suggests it could be functionalized to create a polymerizable monomer. For example, the introduction of a vinyl or ethynyl (B1212043) group onto the aromatic ring would allow it to be incorporated into polymer backbones through various polymerization techniques. The resulting polymers would benefit from the presence of the fluorine and methyl groups, potentially exhibiting desirable properties such as low surface energy, hydrophobicity, and high thermal stability.
Exploration of Optical and Electronic Properties (e.g., Non-Linear Optics)
The electronic nature of the substituted phenyl ring in this compound suggests potential for applications in optical and electronic materials. The interaction between the electron-withdrawing fluorine atom, the electron-donating methyl groups, and the sulfur atom can lead to interesting electronic properties. While specific studies on the non-linear optical (NLO) properties of this compound are not available, related organosulfur and organofluorine compounds have been investigated for such applications. The introduction of specific donor-acceptor groups onto the aromatic ring of this molecule could lead to materials with significant second or third-order NLO responses, which are of interest for applications in telecommunications and optical computing.
Structure-Reactivity Relationship Studies in Chemical Design
Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental to its effective utilization in chemical design. The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, while the methyl groups at the 2- and 4-positions are electron-donating through hyperconjugation and induction. The methylthio group is generally considered to be a weak electron-donating group.
This combination of electronic effects, along with the steric hindrance provided by the ortho-methyl group, will govern the regioselectivity of further reactions on the aromatic ring. For example, in electrophilic aromatic substitution, the positions ortho and para to the activating methyl groups would be favored, but the directing influence of the fluorine and the steric bulk would need to be carefully considered. Such structure-reactivity insights are crucial for chemists to predict and control the outcomes of reactions involving this molecule, thereby enabling its rational application in the design and synthesis of new compounds and materials.
Below is a table summarizing the key structural features and their potential influence on the reactivity and applications of this compound.
| Structural Feature | Potential Influence on Reactivity and Applications |
| Fluorine Atom | Modulates electronic properties, enhances metabolic stability and lipophilicity in derivatives. |
| Methyl Groups | Provide steric hindrance, influence regioselectivity of reactions, and contribute to the stability of derivatives. |
| Methylthio Group | Offers a site for further functionalization (e.g., oxidation, conversion to a leaving group). |
| Substituted Phenyl Ring | Serves as a core scaffold for building complex molecules and functional materials with tailored properties. |
Elucidation of Substituent Effects on Chemical Reactivity and Selectivity
The chemical behavior of this compound is dictated by the combined electronic and steric influences of its three distinct substituents: a fluorine atom, two methyl groups, and a methylsulfane (methylthio) group. The specific positioning of these groups on the aromatic ring—fluoro at C3, methyl groups at C2 and C4, and the methylsulfane group at C1—creates a unique electronic environment that governs its reactivity and selectivity in chemical transformations, particularly electrophilic aromatic substitution.
Electronic Effects:
Methyl Substituents: The methyl groups at the C2 and C4 positions are considered weakly activating groups. orgsyn.org They donate electron density to the ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack. google.comorgsyn.org As activating groups, they are also ortho, para-directors. orgsyn.org
Methylsulfane Group: The methylsulfane (-SCH₃) group is analogous to the methoxy (B1213986) group in anisole. The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, which is an activating, ortho, para-directing effect. However, sulfur is less electronegative than oxygen but is a larger, more polarizable atom. Its ability to stabilize adjacent carbocations is significant. The methylsulfane group is generally considered a weak activator and an ortho, para-director.
Combined Influence and Regioselectivity:
The regiochemical outcome of reactions involving this molecule is determined by the synergistic and antagonistic directing effects of these substituents. The methylsulfane group at C1, along with the methyl groups at C2 and C4, strongly activates the C5 and C6 positions for electrophilic attack. The fluorine at C3, while deactivating, also directs ortho and para. The most activated positions on the ring are C5 (ortho to one methyl group, meta to the other, para to fluorine) and C6 (ortho to the methylsulfane group). The steric hindrance from the methyl group at C2 would likely disfavor substitution at the C6 position, suggesting that the C5 position is the most probable site for electrophilic attack.
To quantify and compare these substituent effects, Hammett constants for parent monosubstituted compounds are often used as a reference.
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) | Directing Nature (Electrophilic) |
| -F | +0.52 | -0.31 | +0.21 | Ortho, Para (Deactivating) |
| -CH₃ | -0.05 | -0.16 | -0.21 | Ortho, Para (Activating) |
| -SCH₃ | +0.19 | -0.24 | -0.05 | Ortho, Para (Activating) |
| Data represents typical literature values and serves for comparative purposes. |
This table illustrates the electronic push-pull nature of the substituents. The fluorine atom is inductively withdrawing but resonance donating. Conversely, the methyl and methylsulfane groups are donating through both effects (with resonance being more significant for -SCH₃). In this compound, the cumulative electron-donating character of the two methyl groups and the methylsulfane group likely outweighs the deactivating influence of the single fluorine atom, rendering the ring as a whole activated towards electrophilic substitution, albeit with a complex pattern of regioselectivity.
Design Principles for Novel Organofluorine and Organosulfur Scaffolds
The molecular architecture of this compound exemplifies key design principles for creating advanced organofluorine and organosulfur scaffolds with tailored properties for materials science and medicinal chemistry.
Principles of Multifunctional Scaffolding:
Tunability of Electronic Properties: The strategic placement of electron-donating (methyl, methylsulfane) and electron-withdrawing (fluoro) groups allows for precise control over the electronic landscape of the molecule. This principle is fundamental in designing materials for organic electronics, where tuning the HOMO-LUMO gap is crucial, and in drug design, for modulating ligand-receptor interactions. mdpi.comsapub.org
Modulation of Physicochemical Properties:
Fluorine: The introduction of a fluorine atom is a widely used strategy to enhance metabolic stability, increase lipophilicity, and alter the acidity/basicity of nearby functional groups. google.comnih.gov These "fluorine effects" are critical in the design of pharmaceuticals and agrochemicals. nih.govresearchgate.net
Sulfur: The methylsulfane group provides a soft, polarizable sulfur atom that can engage in specific non-covalent interactions, such as sulfur-π and hydrogen bonds. The sulfur atom can also be oxidized to sulfoxide or sulfone, providing another layer of functional diversity. rsc.org Sulfur-containing scaffolds are prevalent in a wide array of approved drugs. youtube.com
Methyl Groups: The methyl groups increase the molecule's hydrophobicity and provide steric bulk, which can be used to control molecular conformation and shield reactive sites.
Vectorial Property Design: The substitution pattern creates distinct "faces" on the molecule with different properties. One region is dominated by the polar, electron-rich fluorine and sulfur atoms, while another is characterized by the nonpolar, hydrophobic methyl groups. This anisotropy is a key design element for materials that require specific orientations in self-assembly, liquid crystals, or at interfaces.
Application in Scaffold-Based Design:
The this compound structure can be considered a versatile scaffold from which a library of derivatives can be generated. The inherent reactivity of the aromatic ring at specific positions (e.g., C5) allows for the introduction of further functionalities. The methyl group of the thioether can also be a site for chemical modification. rsc.org This modular approach is central to modern materials discovery, enabling the systematic exploration of structure-property relationships. For example, by replacing the methylsulfane with other sulfur-containing linkers, this scaffold could be incorporated into polymers or metal-organic frameworks to create materials with tailored electronic or optical properties. youtube.com
Q & A
How can researchers optimize the synthesis of (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane to improve yield and purity?
Basic Research Question
Methodological Answer:
The synthesis of aryl methyl sulfanes typically involves nucleophilic substitution or cross-coupling reactions. For halogenated precursors like brominated derivatives (e.g., 3-bromo-2,4-dimethylfluorobenzene), coupling with methylthiolate under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF can yield the target compound . Optimization includes:
- Precursor Selection : Use bromo- or trifluoromethanesulfonate (triflate) intermediates (e.g., 3-bromophenyl triflate, as seen in and ) for enhanced reactivity .
- Reaction Conditions : Maintain inert atmosphere (N₂/Ar) and temperatures between 60–80°C to minimize disulfide byproducts.
- Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively separates the product from unreacted thiols.
What spectroscopic techniques are most effective for characterizing the sulfur environment in this compound?
Basic Research Question
Methodological Answer:
- ¹H and ¹³C NMR : Identify methylthio (SCH₃) signals (δ ~2.1–2.5 ppm for ¹H; δ ~15–20 ppm for ¹³C). Fluorine substituents cause splitting patterns in adjacent protons .
- 19F NMR : Detects fluorine chemical shifts (δ ~-110 to -120 ppm for aryl-F) and confirms substitution patterns .
- LC-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 202.0) and detects impurities via fragmentation patterns.
How does the presence of fluorine and methyl groups influence the sulfane’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
Methodological Answer:
- Steric Effects : The 2,4-dimethyl groups hinder nucleophilic attack at the sulfur atom, reducing reactivity compared to unsubstituted analogs. Kinetic studies via ¹H NMR can quantify rate constants .
- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the C–S bond, enhancing susceptibility to oxidation. Comparative studies using non-fluorinated analogs (e.g., (2,4-dimethylphenyl)(methyl)sulfane) reveal lower oxidation potentials for fluorinated derivatives .
What methodologies enable the detection of sulfane sulfur species derived from this compound in live-cell imaging?
Advanced Research Question
Methodological Answer:
- Fluorescent Probes : BioTracker Green Sulfane Sulfur Dye ( ) utilizes FRET-based detection. Incubate cells with 10 µM probe for 30 min, then image using 488 nm excitation. Fluorescence intensity correlates with sulfane sulfur levels .
- Trapping Reagents : Phosphine-based reagents (e.g., P2 in ) form stable adducts with sulfane sulfur. Post-reaction, analyze via 31P NMR (δ 45.1 ppm for PS₂ adducts) to quantify intracellular species .
What are the enzymatic or chemical pathways for oxidizing this compound to chiral sulfoxides, and how is enantiomeric excess determined?
Advanced Research Question
Methodological Answer:
- Enzymatic Oxidation : Use Rhodococcus sp. or engineered cytochrome P450 enzymes to achieve >90% enantiomeric excess (ee) for (R)-sulfoxides. Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
- Chemical Oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields racemic sulfoxide. Compare ee values with enzymatic methods to assess stereoselectivity .
How can computational modeling predict the stability and reactivity of this compound in biological systems?
Advanced Research Question
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute bond dissociation energies (BDEs) of the C–S bond. Lower BDE (<70 kcal/mol) predicts higher susceptibility to enzymatic cleavage .
- Molecular Dynamics (MD) : Simulate interactions with glutathione transferase (GST) to predict metabolic pathways. GROMACS software with CHARMM36 force field identifies binding affinities .
What contradictions exist in reported spectral data for aryl methyl sulfanes, and how can they be resolved?
Advanced Research Question
Methodological Answer:
- NMR Discrepancies : Conflicting δ values for SCH₃ protons (e.g., δ 2.1 vs. 2.3 ppm) arise from solvent polarity. Standardize measurements in CDCl₃ and reference against TMS .
- Mass Fragmentation : Variability in LC-MS fragmentation patterns (e.g., [M+H]+ vs. [M+Na]+) necessitates calibration with authentic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
